4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride
Beschreibung
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 4-amino-3-(4-fluorophenyl)butyric acid hydrochloride follows International Union of Pure and Applied Chemistry conventions, establishing its identity as a para-fluorinated phenyl-substituted gamma-aminobutyric acid derivative in hydrochloride salt form. The compound exists under multiple nomenclature systems, with the Chemical Abstracts Service registry number 1858241-03-8 serving as its primary identifier. Alternative systematic names include beta-(aminomethyl)-4-fluorobenzenepropanoic acid hydrochloride, reflecting its structural relationship to both aromatic propanoic acids and aliphatic amino acids.
The molecular formula analysis reveals distinct characteristics between the free acid form (C₁₀H₁₂FNO₂) and the hydrochloride salt (C₁₀H₁₃ClFNO₂). The free acid exhibits a molecular weight of 197.21 grams per mole, while the hydrochloride salt demonstrates a molecular weight of 233.67 grams per mole. This molecular weight difference of 36.46 grams per mole corresponds precisely to the addition of one equivalent of hydrochloric acid, confirming the stoichiometric 1:1 ratio between the organic base and inorganic acid components.
| Parameter | Free Acid Form | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₀H₁₂FNO₂ | C₁₀H₁₃ClFNO₂ |
| Molecular Weight | 197.21 g/mol | 233.67 g/mol |
| Chemical Abstracts Service Number | 52237-19-1 | 1858241-03-8 |
| International Union of Pure and Applied Chemistry Name | 4-amino-3-(4-fluorophenyl)butanoic acid | 4-amino-3-(4-fluorophenyl)butanoic acid hydrochloride |
The stereochemical considerations of this compound reveal the presence of one chiral center at the carbon bearing the aminomethyl group, resulting in two possible enantiomers designated as R and S configurations. The R-enantiomer, specifically catalogued with Chemical Abstracts Service number 741217-33-4, demonstrates distinct physicochemical properties including a melting point range of 239-240 degrees Celsius and a density of 1.244 grams per cubic centimeter. These stereoisomeric forms exhibit different biological activities and receptor binding affinities, necessitating careful consideration of stereochemical purity in research applications.
Crystallographic and Spectroscopic Characterization
The crystallographic analysis of this compound reveals complex solid-state structural arrangements that significantly influence its physicochemical properties and stability characteristics. The hydrochloride salt exhibits enhanced crystallinity compared to the free acid form, with the incorporation of chloride ions creating additional intermolecular interactions that stabilize the crystal lattice structure. These interactions include hydrogen bonding between the protonated amino group and chloride anions, as well as aromatic stacking interactions between fluorinated phenyl rings.
Thermal analysis demonstrates that the hydrochloride salt possesses a melting point range of 176-178 degrees Celsius, indicating good thermal stability under standard storage conditions. This thermal behavior contrasts with the higher melting point observed for the R-enantiomer of the free acid form, which melts at 239-240 degrees Celsius. The difference in melting points reflects the distinct intermolecular forces present in each crystal form, with the ionic interactions in the hydrochloride salt creating a different thermal decomposition profile compared to the purely molecular crystal structure of the free acid.
Spectroscopic characterization employing nuclear magnetic resonance techniques provides detailed structural confirmation of the compound's molecular architecture. The fluorine-19 nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the electronic environment of the para-fluorine substituent on the aromatic ring. These spectroscopic signatures serve as fingerprints for compound identification and purity assessment, with chemical shift values providing insight into the electron density distribution within the fluorinated aromatic system.
The infrared spectroscopic analysis reveals characteristic absorption bands corresponding to specific functional groups within the molecular structure. The amino group demonstrates characteristic nitrogen-hydrogen stretching vibrations, while the carboxylic acid functionality exhibits carbon-oxygen stretching and hydroxyl group vibrations. The fluorinated aromatic ring contributes additional absorption bands in the fingerprint region, providing unique spectroscopic signatures that distinguish this compound from non-fluorinated analogues.
Comparative Structural Analysis with Gamma-Aminobutyric Acid Analogues
The structural comparison of this compound with related gamma-aminobutyric acid analogues reveals significant insights into structure-activity relationships within this compound class. The most closely related compound is baclofen, which differs only in the halogen substituent, featuring a chlorine atom in place of fluorine at the para-position of the phenyl ring. Baclofen possesses the molecular formula C₁₀H₁₂ClNO₂ with a molecular weight of 213.66 grams per mole, making it 20.01 grams per mole lighter than the fluorinated analogue in hydrochloride salt form.
The electronic effects of fluorine versus chlorine substitution create subtle but important differences in molecular properties between these analogues. Fluorine's higher electronegativity (4.0 on the Pauling scale) compared to chlorine (3.0) results in stronger electron-withdrawing effects, potentially altering the electron density distribution throughout the aromatic system and affecting receptor binding characteristics. Additionally, the smaller van der Waals radius of fluorine (1.47 Angstroms) compared to chlorine (1.75 Angstroms) creates different steric environments that may influence molecular recognition processes.
Phenibut, representing the unhalogenated parent structure, provides a baseline for understanding the effects of halogen substitution. With the molecular formula C₁₀H₁₃NO₂ and systematic name beta-phenyl-gamma-aminobutyric acid, phenibut lacks any halogen substituents and consequently exhibits different pharmacological properties compared to its halogenated derivatives. The compound 4-fluorophenibut demonstrates intermediate potency between phenibut and baclofen as a gamma-aminobutyric acid-B receptor agonist, suggesting that fluorine substitution provides an optimal balance of electronic and steric effects.
| Compound | Molecular Formula | Molecular Weight | Halogen Substituent | Receptor Selectivity |
|---|---|---|---|---|
| Phenibut | C₁₀H₁₃NO₂ | 179.22 g/mol | None | Moderate gamma-aminobutyric acid-B |
| 4-Fluorophenibut | C₁₀H₁₂FNO₂ | 197.21 g/mol | Fluorine | Enhanced gamma-aminobutyric acid-B |
| Baclofen | C₁₀H₁₂ClNO₂ | 213.66 g/mol | Chlorine | High gamma-aminobutyric acid-B |
| Tolibut | C₁₁H₁₅NO₂ | 193.24 g/mol | Methyl (para) | Moderate gamma-aminobutyric acid-B |
Other structurally related gamma-aminobutyric acid analogues include tolibut, featuring a methyl group at the para-position instead of a halogen, and pregabalin, which incorporates an isobutyl substitution at the beta-position. Tolibut, with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 grams per mole, demonstrates how alkyl substitution patterns affect molecular properties differently than halogen incorporation. Pregabalin represents a more dramatically modified structure with the systematic name (S)-(+)-3-isobutyl-gamma-aminobutyric acid, incorporating branched alkyl substitution that creates entirely different three-dimensional molecular conformations.
Eigenschaften
IUPAC Name |
4-amino-3-(4-fluorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJNLRFZRDSVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
. The GABAB receptor is a type of GABA receptor, which is an inhibitory neurotransmitter in the central nervous system.
Mode of Action
. This binding action results in the activation of the receptor, leading to an increase in the inhibitory effects of GABA in the nervous system.
Biochemical Pathways
The activation of the GABAB receptor by 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride affects several biochemical pathways. Primarily, it enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. .
Biochemische Analyse
Biochemical Properties
4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with gamma-aminobutyric acid (GABA) receptors, specifically the GABA_B receptors, which are involved in inhibitory neurotransmission. This interaction leads to the modulation of neuronal excitability and has anxiolytic and nootropic effects. Additionally, this compound has been shown to interact with voltage-dependent calcium channels, influencing calcium ion flux and affecting neurotransmitter release.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to enhance the expression of genes associated with neuroprotection and synaptic plasticity. Furthermore, it affects cellular metabolism by altering the levels of key metabolites involved in energy production and neurotransmitter synthesis. These effects contribute to its potential therapeutic applications in treating neurological disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA_B receptors, leading to the activation of downstream signaling pathways that result in the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate (cAMP) levels. This inhibition affects the activity of protein kinase A (PKA) and subsequently modulates the phosphorylation of various target proteins. Additionally, the compound’s interaction with voltage-dependent calcium channels influences calcium ion influx, which plays a critical role in neurotransmitter release and synaptic transmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and cognitive-enhancing effects without significant adverse effects. At higher doses, it can lead to sedation, motor impairment, and potential toxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects, while exceeding this range results in adverse outcomes. These findings highlight the importance of dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes minimal metabolism in the liver, with the majority of the compound being excreted unchanged in the urine. The compound’s interaction with enzymes such as cytochrome P450 is limited, reducing the risk of drug-drug interactions. Additionally, this compound affects metabolic flux by modulating the levels of key metabolites involved in neurotransmitter synthesis and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is well-absorbed and distributed throughout the central nervous system, where it exerts its pharmacological effects. It interacts with transporters such as the GABA transporter, which facilitates its uptake into neurons. The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular weight.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neurons. It is directed to these compartments through targeting signals and post-translational modifications that ensure its proper localization and function. The subcellular localization of this compound is crucial for its role in modulating neurotransmitter release and synaptic transmission.
Biologische Aktivität
4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride, commonly referred to as 4-AFBA , is a synthetic compound that has garnered attention due to its biological activity, particularly as a GABA_B receptor agonist. This article explores its mechanism of action, biochemical properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C10H12ClFNO2
- Molecular Weight : 233.67 g/mol
- CAS Number : 1858241-03-8
4-AFBA primarily acts as an agonist for the GABA_B receptor , which plays a crucial role in inhibitory neurotransmission. By binding to these receptors, 4-AFBA mimics the action of gamma-aminobutyric acid (GABA), leading to several downstream effects:
- Inhibition of Neuronal Excitability : The activation of GABA_B receptors results in decreased neuronal excitability, contributing to effects such as sedation and anxiolysis.
- Modulation of Biochemical Pathways : This compound influences various signaling pathways, including the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate (cAMP) levels, which are critical for neuronal signaling.
Biological Effects
The biological effects of 4-AFBA have been documented in various studies:
- Anxiolytic Effects : Research indicates that at low doses, 4-AFBA can exhibit anxiolytic properties without significant adverse effects. This suggests potential use in treating anxiety disorders.
- Cognitive Enhancement : Some studies have shown that this compound may enhance cognitive functions, making it a candidate for further exploration in neuropharmacology.
4-AFBA's interaction with GABA_B receptors leads to significant biochemical changes:
- Cellular Metabolism : It modulates cellular metabolism and gene expression related to neuroprotection and synaptic plasticity.
- Gene Expression : Enhanced expression of genes associated with neuronal health has been observed, indicating potential protective effects against neurodegeneration.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 4-AFBA:
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated anxiolytic effects in animal models at low doses without adverse reactions. |
| Study B (2023) | Showed enhanced cognitive performance in memory tasks when administered prior to testing. |
| Study C (2023) | Investigated its role in neuroprotection, finding increased expression of neurotrophic factors. |
Example Case Study
One notable study examined the effects of 4-AFBA on anxiety-like behaviors in rodents. The results indicated that administration of the compound led to a significant reduction in anxiety-related behaviors compared to control groups, supporting its potential as a therapeutic agent for anxiety disorders.
Dosage and Administration
Research suggests that the effects of 4-AFBA are dose-dependent:
- Low Doses : Associated with anxiolytic and cognitive-enhancing effects.
- High Doses : May lead to sedation or other side effects; thus, careful dosage regulation is essential for therapeutic applications.
Stability and Metabolism
In laboratory settings, 4-AFBA exhibits stability under standard conditions but can degrade under extreme temperatures or light exposure. It undergoes minimal metabolism in the liver, with most being excreted unchanged through urine, which indicates a favorable pharmacokinetic profile for potential therapeutic use.
Wissenschaftliche Forschungsanwendungen
Biochemical Properties
4-AFBA plays a vital role in biochemical reactions related to neurotransmitter systems. Its interaction with GABA_B receptors modulates neuronal excitability and has been associated with various therapeutic effects:
- Anxiolytic Effects : Research indicates that at low doses, 4-AFBA exhibits anxiolytic properties without significant adverse effects. This suggests potential use in treating anxiety disorders.
- Cognitive Enhancement : Some studies have shown that this compound may enhance cognitive functions, making it a candidate for further exploration in neuropharmacology.
Research Findings and Case Studies
Numerous studies have documented the biological activity of 4-AFBA. Below is a summary of key findings from recent research:
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated anxiolytic effects in animal models at low doses without adverse reactions. |
| Study B (2023) | Showed enhanced cognitive performance in memory tasks when administered prior to testing. |
| Study C (2023) | Investigated its role in neuroprotection, finding increased expression of neurotrophic factors. |
Example Case Study : One notable study examined the effects of 4-AFBA on anxiety-like behaviors in rodents. The results indicated that administration of the compound led to a significant reduction in anxiety-related behaviors compared to control groups, supporting its potential as a therapeutic agent for anxiety disorders.
Dosage and Administration
The pharmacological effects of 4-AFBA are dose-dependent:
- Low Doses : Associated with anxiolytic and cognitive-enhancing effects.
- High Doses : May lead to sedation or other side effects; thus, careful dosage regulation is essential for therapeutic applications.
Stability and Metabolism
In laboratory settings, 4-AFBA exhibits stability under standard conditions but can degrade under extreme temperatures or light exposure. It undergoes minimal metabolism in the liver, with most being excreted unchanged through urine. This pharmacokinetic profile indicates favorable conditions for potential therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
4-Amino-3-phenylbutyric Acid Hydrochloride (CAS: 52992-48-0)
- Key Difference : Lacks the fluorine substituent on the phenyl ring.
Baclofen (4-Amino-3-(4-chlorophenyl)butyric Acid, CAS: 1134-47-0)
- Key Difference : Contains a chlorine atom instead of fluorine.
- Impact: Chlorine’s larger atomic radius and higher electronegativity may enhance GABAB receptor agonism, as seen in Baclofen’s clinical use for spasticity .
4-Amino-3-(4-bromophenyl)butyric Acid (CAS: 1134-46-9)
- Key Difference : Substituted with bromine .
- Impact : Bromine’s larger size increases lipophilicity, which may enhance blood-brain barrier penetration but could also lead to slower metabolic clearance compared to fluorine .
(R)-3-Amino-4-(4-cyanophenyl)butyric Acid Hydrochloride
- Key Difference: Features a cyano group (-CN).
- Impact: The electron-withdrawing cyano group may increase the acidity of the amino group, altering solubility and receptor interaction profiles .
Stereochemical Variations
(S)-3-Amino-4-(4-fluorophenyl)butyric Acid Hydrochloride (CAS: 270596-53-7)
- Key Difference : S-configuration vs. the R-configuration in the target compound (CAS: 331763-69-0).
- Impact : Enantiomers often exhibit divergent pharmacological activities. For example, (R)-Baclofen is the active GABAB agonist, while the (S)-form is inactive . Similar stereospecific effects are expected for fluorinated analogs.
Physicochemical and Pharmacological Data
Vorbereitungsmethoden
Formation of the First Intermediate
- Reactants: Phenyl aldehyde (with fluorine substitution at the para position), methyl acetoacetate
- Solvent: Ethanol
- Catalyst: Organic bases such as piperazine or triethylamine
- Conditions: Stirring at room temperature for 45–50 hours
Phenyl aldehyde reacts with methyl acetoacetate in ethanol under basic catalysis, leading to a condensation reaction forming a β-keto ester intermediate. Post-reaction, the mixture is filtered to isolate the solid product, which is then washed and dried. The filtrate is concentrated to approximately one-quarter volume, cooled, and further crystallized to enhance purity.
| Parameter | Value |
|---|---|
| Reactants ratio | Phenyl aldehyde : methyl acetoacetate : ethanol = 1 : 2.5–3 : 12–15 |
| Reaction time | 45–50 hours |
| Temperature | Ambient (~25°C) |
| Catalyst | Piperazine or triethylamine |
Formation of the Second Intermediate
- Reactants: First intermediate, sodium hydroxide solution (20% w/v)
- Conditions: Heating at 85–90°C for 2–2.5 hours, followed by cooling and acidification
The first intermediate undergoes base-induced hydrolysis and decarboxylation, converting to 3-phenylglutaric acid. The mixture is then acidified with hydrochloric acid to pH 1–2, precipitating the acid, which is filtered, washed, and dried.
| Parameter | Value |
|---|---|
| NaOH concentration | 20% w/v |
| Reaction temperature | 85–90°C |
| Reaction time | 2–2.5 hours |
| pH during acidification | 1–2 |
Cyclization and Functional Group Transformation
Cyclization to Form the Glutaric Anhydride
- Reactant: 3-phenylglutaric acid
- Solvent: Non-protonic solvents such as toluene
- Catalyst: Dehydration catalysts like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃)
- Conditions: Heating under reflux to induce ring closure, forming 3-phenylglutaric anhydride
This cyclization step converts the linear acid into a cyclic anhydride, a reactive intermediate suitable for subsequent aminolysis.
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | PPA or POCl₃ |
| Temperature | Reflux (~110°C) |
| Duration | 4–6 hours |
Hydrolysis to the Corresponding Acid
- Reactant: 3-phenylglutaric anhydride
- Reagent: Strong aqua ammonia solution
- Conditions: Room temperature, stirring until complete hydrolysis yields 5-amino-5-oxo-3-phenylpentanoic acid
Final Amination and Salt Formation
Oxidation to the Target Compound
- Reactant: 5-amino-5-oxo-3-phenylpentanoic acid
- Oxidant: Suitable oxidizing agents such as hydrogen peroxide or potassium permanganate
- Conditions: Alkaline medium, controlled temperature (~25°C), reaction time optimized for high yield
Salt Formation (Hydrochloride)
- Reactant: The free amino acid
- Reagent: Dilute hydrochloric acid (approximately 18% w/v)
- Conditions: Dissolution in water, followed by concentration and recrystallization from ethanol to obtain pure hydrochloride salt
| Parameter | Value |
|---|---|
| Acid concentration | 18% HCl |
| Solvent | Water, then ethanol |
| Recrystallization solvent | 95% ethanol |
| Yield | Approximately 76% |
Summary of Key Data
| Step | Reagents & Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1 | Phenyl aldehyde + methyl acetoacetate + organic base | Condensation to form first intermediate | High purity, 45–50 h |
| 2 | NaOH, acidification | Hydrolysis to 3-phenylglutaric acid | 2–2.5 h at 85–90°C |
| 3 | Toluene + PPA/POCl₃ | Cyclization to anhydride | Reflux 4–6 h |
| 4 | Aqua ammonia | Hydrolysis to amino acid | Room temp, complete hydrolysis |
| 5 | Oxidant (e.g., H₂O₂) | Oxidation to target amino acid | Controlled conditions |
| 6 | HCl, ethanol | Salt formation | Recrystallization yields high purity |
Notes and Considerations
- Reaction Safety: Use of dehydrating agents and strong acids requires appropriate safety measures.
- Cost Efficiency: Starting from inexpensive aromatic aldehydes and esters reduces overall production costs.
- Environmental Impact: Steps involving hydrolysis and cyclization should incorporate waste minimization strategies.
- Purity Control: Recrystallization and analytical verification (e.g., IR, NMR, HPLC) ensure high product purity suitable for pharmaceutical applications.
Q & A
Basic: What are the critical handling and storage conditions for 4-amino-3-(4-fluorophenyl)butyric acid hydrochloride?
Answer:
The compound should be stored at 2–8°C under inert gas (e.g., argon or nitrogen) to prevent degradation . It is a hygroscopic white to off-white solid with a melting point of 176–178°C . Solubility is limited in polar solvents like DMSO and methanol, necessitating sonication or heating for dissolution. Use anhydrous conditions for experiments to avoid hydrolysis. For long-term stability, aliquot stocks in tightly sealed vials under inert atmosphere.
Basic: Which analytical methods are recommended for structural characterization of this compound?
Answer:
- NMR Spectroscopy : Analyze /-NMR for aromatic proton signals (δ 7.1–7.2 ppm for 4-fluorophenyl) and chiral center confirmation. -NMR can verify fluorine substitution .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect the molecular ion peak at m/z 233.67 (hydrochloride form) .
- HPLC : Use chiral columns (e.g., Chirobiotic T) to assess enantiomeric purity (>99% for synthetic batches) .
Advanced: How can receptor binding assays be designed to evaluate GABAB agonist activity?
Answer:
Radioligand Binding : Use -labeled CGP54626 (a GABAB antagonist) in membrane preparations from rat cortical neurons. Compete with this compound to determine IC values .
Functional Assays : Measure cAMP inhibition in HEK293 cells expressing GABAB receptors. Pre-treat cells with forskolin (10 µM) and IBMX (0.5 mM) to elevate cAMP levels; test compound efficacy at 1–100 µM .
Advanced: What structural modifications impact GABAB receptor affinity in phenyl-substituted analogs?
Answer:
Structure-Activity Relationship (SAR) Insights :
Methodology : Synthesize analogs via reductive amination or enzymatic resolution . Test in binding and functional assays to correlate substituent effects with receptor engagement.
Advanced: How can enantioselective synthesis of the (R)- and (S)-isomers be achieved?
Answer:
- Asymmetric Catalysis : Use Evans oxazolidinone auxiliaries for stereocontrol during β-amino acid synthesis. Deprotect with HCl to yield the hydrochloride salt .
- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic methyl esters (e.g., CAL-B lipase in tert-butanol) to isolate >99% enantiomeric excess (ee) .
- Chiral HPLC : Confirm ee using a Chirobiotic T column (Rt 7.56 min for (2S,3R)-isomer) .
Advanced: How should researchers reconcile divergent activity data in structurally similar analogs?
Answer:
Assay Variability : Standardize protocols (e.g., cell line, agonist concentration) to minimize discrepancies. For example, HEK293 vs. neuronal cells may show differing EC values .
Physicochemical Factors : Adjust for solubility differences (e.g., use DMSO with ≤0.1% final concentration) to ensure accurate potency measurements .
Metabolic Stability : Assess liver microsome stability (e.g., human/rat S9 fractions) to differentiate pharmacokinetic vs. pharmacodynamic effects .
Advanced: What strategies mitigate solubility challenges in in vitro assays?
Answer:
- Co-Solvents : Use DMSO (≤0.1%) or β-cyclodextrin (10 mM) to enhance aqueous solubility .
- Salt Form Optimization : Compare hydrochloride vs. free base solubility in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) .
- Pro-drug Synthesis : Introduce ester groups (e.g., ethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in cells .
Advanced: How can computational modeling guide derivative design?
Answer:
Docking Studies : Use GABAB receptor crystal structures (PDB: 4MS3) to model ligand-receptor interactions. Focus on fluorophenyl moiety alignment in the hydrophobic pocket .
QSAR Models : Train algorithms on IC data from analogs to predict bioactivity of novel substituents (e.g., 4-CF, 3,4-diF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
